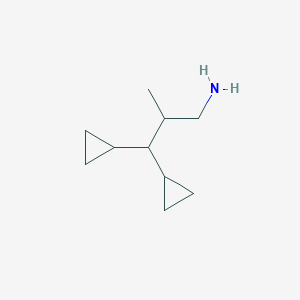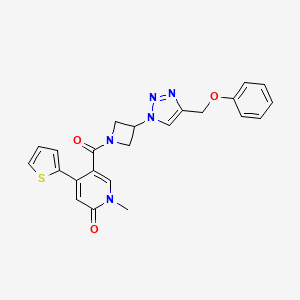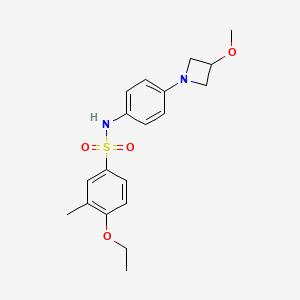
3,3-Dicyclopropyl-2-methylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dicyclopropyl-2-methylpropan-1-amine, also known as DMAPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMAPA is a cyclic tertiary amine, which means it contains a nitrogen atom with three alkyl groups attached to it. This unique structure makes it a promising candidate for drug development, particularly in the field of neuroscience.
Mécanisme D'action
3,3-Dicyclopropyl-2-methylpropan-1-amine is believed to work by modulating the activity of certain neurotransmitters in the brain, particularly acetylcholine and dopamine. These neurotransmitters play a critical role in cognitive function, learning, and memory. By modulating their activity, this compound may help to improve cognitive function and reduce the symptoms of neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to increase the release of acetylcholine and dopamine in the brain, which may help to improve cognitive function. Additionally, this compound has been shown to reduce neuroinflammation and oxidative stress, which are both implicated in the development of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,3-Dicyclopropyl-2-methylpropan-1-amine in lab experiments is its high potency and selectivity for certain neurotransmitters. This makes it a useful tool for studying the role of these neurotransmitters in various biological processes. However, one limitation is that this compound has not yet been extensively studied in humans, so its safety and efficacy in humans are still unknown.
Orientations Futures
There are several potential future directions for research on 3,3-Dicyclopropyl-2-methylpropan-1-amine. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans. Finally, this compound could be used as a tool for studying the role of certain neurotransmitters in various biological processes, which could lead to a better understanding of the mechanisms underlying neurological disorders.
Méthodes De Synthèse
The synthesis of 3,3-Dicyclopropyl-2-methylpropan-1-amine can be achieved through a multi-step process starting with commercially available starting materials. The first step involves the reaction of cyclopropylmethylamine with acetone to form a ketimine intermediate. This intermediate is then reduced with sodium borohydride to yield the desired product, this compound. The overall yield of this process is approximately 60%, making it a practical and efficient method for synthesizing this compound.
Applications De Recherche Scientifique
3,3-Dicyclopropyl-2-methylpropan-1-amine has been the focus of numerous scientific studies due to its potential therapeutic applications. One area of research has been its use as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. In preclinical studies, this compound has shown promising results in improving cognitive function and reducing neuroinflammation.
Propriétés
IUPAC Name |
3,3-dicyclopropyl-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-7(6-11)10(8-2-3-8)9-4-5-9/h7-10H,2-6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGSKQTZOIAJPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C(C1CC1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}acetate](/img/structure/B2784441.png)
![1-(5-((3-Chlorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-cyclopentylurea](/img/structure/B2784443.png)
![4-Chloro-2-{[(4-methylphenyl)sulfonyl]methyl}aniline](/img/structure/B2784445.png)
![7-bromo-4-(2-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2784448.png)



![1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-methylpiperazine](/img/structure/B2784457.png)



![3-acetyl-N-[cyano(2-fluorophenyl)methyl]-4-methylbenzamide](/img/structure/B2784462.png)
